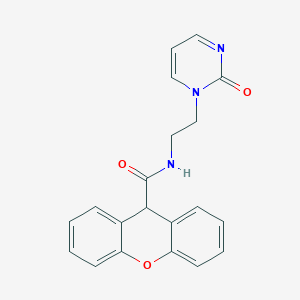

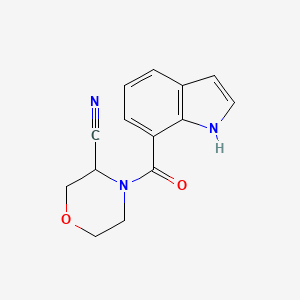

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidone, which is a heterocyclic compound with the formula C4H4N2O . Pyrimidone can exist in two forms: 2-pyrimidone and 4-pyrimidone . Derivatives of pyrimidone form the basis of many biological molecules, including nucleobases like cytosine, and certain drugs .

Synthesis Analysis

While specific synthesis information for the compound is not available, a general method for synthesizing similar compounds involves an eight-step sequence starting from sorbic acid . The key step is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .Scientific Research Applications

Inhibition of NF-κB and AP-1 Gene Expression

Research indicates that derivatives of pyrimidine carboxamide, similar to "N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide," have been studied for their inhibitory effects on NF-κB and AP-1 transcription factors, which are crucial in the regulation of gene expression involved in inflammation and cancer. Structural modifications in the pyrimidine portion have shown varying degrees of efficacy, highlighting the critical role of the carboxamide group at the 5-position for activity. This suggests a potential for these compounds in therapeutic applications targeting diseases where NF-κB and AP-1 are implicated (Palanki et al., 2000).

Antimicrobial Activity

Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including those structurally related to "this compound," demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This indicates their potential use as antimicrobial agents, particularly for strains showing resistance to existing antibiotics (Krishnamurthy et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

A series of pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. These compounds showed promise in inhibiting cancer cell proliferation and 5-lipoxygenase, an enzyme involved in inflammation, suggesting a dual therapeutic potential in cancer and inflammatory diseases treatment (Rahmouni et al., 2016).

Antidepressant and Nootropic Agents

Further research into the chemical structure related to "this compound" has led to the development of compounds with significant antidepressant and nootropic activities. This highlights the potential of such derivatives in treating neurological disorders, offering a new avenue for the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which leads to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFR-dependent signaling pathways .

Biochemical Pathways

The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .

Result of Action

The inhibition of FGFRs by the compound can lead to the suppression of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)18-14-6-1-3-8-16(14)26-17-9-4-2-7-15(17)18/h1-10,12,18H,11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJJQOWAUSZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC=NC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)

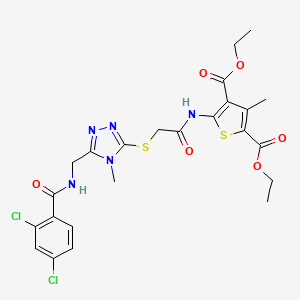

![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)

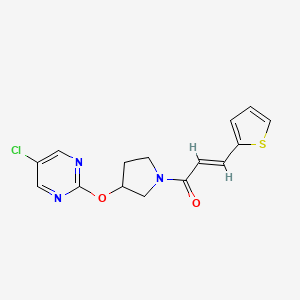

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)

amine hydrochloride](/img/structure/B2773756.png)

![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)